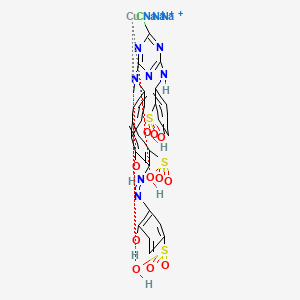

Trisodium (7-((4-chloro-6-(2-sulphoanilino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(5-))cuprate(3-)

Beschreibung

This copper(III)-azo-triazine complex is a highly sulfonated coordination compound characterized by:

- A central copper ion coordinated to a naphthalene backbone functionalized with hydroxyl, methylamino, and azo groups.

- A 1,3,5-triazine ring substituted with a 2-sulphoanilino group and a chlorine atom.

- Three sodium counterions balancing the sulfonate (-SO₃⁻) and cuprate(3-) charges.

Eigenschaften

CAS-Nummer |

94276-75-2 |

|---|---|

Molekularformel |

C26H20ClCuN7Na3O11S3+3 |

Molekulargewicht |

870.6 g/mol |

IUPAC-Name |

trisodium;7-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid;copper |

InChI |

InChI=1S/C26H20ClN7O11S3.Cu.3Na/c1-34(26-30-24(27)29-25(31-26)28-17-4-2-3-5-20(17)47(40,41)42)14-6-8-16-13(10-14)11-21(48(43,44)45)22(23(16)36)33-32-18-12-15(46(37,38)39)7-9-19(18)35;;;;/h2-12,35-36H,1H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,28,29,30,31);;;;/q;;3*+1 |

InChI-Schlüssel |

GKWSVHFJEXGCMH-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O)C4=NC(=NC(=N4)NC5=CC=CC=C5S(=O)(=O)O)Cl.[Na+].[Na+].[Na+].[Cu] |

Herkunft des Produkts |

United States |

Biologische Aktivität

Trisodium cuprate is a complex organic compound that incorporates various functional groups, including azo and sulfonate functionalities. Its intricate structure suggests potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article will delve into the biological activity of this compound, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Trisodium cuprate features multiple reactive sites that may facilitate specific biochemical interactions. The presence of copper ions in its structure is particularly noteworthy, as copper complexes are known for their diverse biological activities.

Key Structural Features

- Copper Ion : Central to its reactivity and biological activity.

- Azo Groups : May contribute to the compound's ability to interact with biological macromolecules.

- Hydroxyl and Sulfonate Groups : Enhance solubility and potential interactions with proteins and nucleic acids.

Case Studies

- Antioxidant Activity

-

Antimicrobial Effects

- Research has indicated that copper complexes can inhibit bacterial growth effectively. For instance, studies involving various copper compounds showed significant inhibition of both Gram-positive and Gram-negative bacteria . This suggests that Trisodium cuprate could be evaluated for similar antimicrobial properties.

-

Interaction with Nucleic Acids

- Copper complexes have been noted for their ability to intercalate with DNA, which can lead to enhanced understanding of their mechanisms as potential anticancer agents. Investigations into the interaction between these compounds and DNA have shown promising results in terms of binding affinity and potential therapeutic applications .

Research Findings

Vergleich Mit ähnlichen Verbindungen

Key structural features :

- The azo (-N=N-) linkage and triazine ring contribute to its stability and chromophoric properties, typical of synthetic dyes.

- Multiple sulfonate groups enhance water solubility, making it suitable for aqueous applications such as textile dyeing or ink formulations .

Structural and Functional Analogues

Tetrasodium 4-amino-6-[[5-[[4-[(3-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxy-3-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate (CAS 70528-89-1)

- Structure : Features two azo groups, a fluorinated triazine ring, and four sulfonate groups.

- Molecular formula : C₃₁H₁₈ClFN₁₀Na₄O₁₃S₄ (MW: 1013.204 g/mol).

- Higher sulfonation (four sulfonate groups vs. three) improves solubility (334 g/L at 20°C) .

Trisodium 2-[[6-[[4-fluoro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate (CAS 70571-70-9)

- Structure: Contains a methylphenylamino-triazine group and two azo linkages.

- Molecular formula : C₃₀H₁₉FN₇Na₃O₁₀S₃ (MW: 821.68 g/mol).

- Comparison: The methylphenylamino group introduces steric hindrance, possibly reducing reactivity in dye-fiber bonding compared to the target compound’s simpler methylamino group. Lower molecular weight correlates with reduced thermal stability .

Reactive Brilliant Red M-2B (C.I. Reactive Red 194)

- Structure : Tetrasodium salt with a triazine-azo-naphthalene backbone and an ethylsulfonyl bridge.

- Key feature : The ethylsulfonyl group enhances covalent bonding with cellulose fibers in textiles.

- Comparison :

Metal-Complex Analogues

Trisodium bis(6-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2-sulphonato(3-))chromate(3-) (CAS 74920-95-9)

- Structure : Chromium(III) complex with two azo-naphthalene ligands.

- Molecular formula : C₃₂H₂₂CrN₁₀Na₃O₁₈S₂ (MW: ~1,100 g/mol).

- Comparison :

Chlorophyllinum cupreum (CI 75810)

- Structure : Trisodium copper chlorophyllin, a porphyrin-based complex.

- Comparison :

- Natural-derivative structure vs. synthetic azo-triazine design.

- Used as a green colorant in cosmetics (E141), contrasting with the target compound’s likely red/blue hue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.